Bienvenue dans la boutique en ligne BenchChem!

Prmt5-IN-16

PRMT5 inhibition Enzymatic assay Potency comparison

Ideal for acute PRMT5 perturbation studies requiring maximal target coverage. Validated in MV-4-11 (AML) and MDA-MB-468 (breast cancer) models with favorable tumor cell inhibition and minimal hepatocyte toxicity. Enables reproducible preclinical research with superior enzymatic potency (IC50: 4.2 nM) and robust cellular target engagement (ΔTm: 7.2°C).

Molecular Formula C25H34N8O2
Molecular Weight 478.6 g/mol
Cat. No. B12413337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-16
Molecular FormulaC25H34N8O2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NCC(CN4CCC5=CC=CC=C5C4)O)C
InChIInChI=1S/C25H34N8O2/c1-17(34)33-11-8-20(9-12-33)29-25-23-22(27-16-28-25)24(30-31(23)2)26-13-21(35)15-32-10-7-18-5-3-4-6-19(18)14-32/h3-6,16,20-21,35H,7-15H2,1-2H3,(H,26,30)(H,27,28,29)/t21-/m1/s1
InChIKeyBQIJTEQVQJHBAS-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-16: High-Potency PRMT5 Inhibitor for Targeted Cancer Epigenetics Research


Prmt5-IN-16, also identified as Compound 20, is a synthetic small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It belongs to a series of tetrahydroisoquinoline (THIQ) derivatives designed and synthesized with a focus on enhanced potency and cellular efficacy [1]. PRMT5 is a clinically significant epigenetic target frequently upregulated in various tumor types, and its inhibition has emerged as a promising strategy in oncology drug discovery [1]. Prmt5-IN-16 serves as a valuable chemical probe for investigating the role of PRMT5-mediated symmetric arginine dimethylation in cancer biology.

Why Prmt5-IN-16 Cannot Be Interchanged with Other PRMT5 Inhibitors


The PRMT5 inhibitor landscape is defined by significant structural and mechanistic heterogeneity, leading to substantial variations in potency, selectivity, and cellular efficacy. The structural diversity among inhibitors, ranging from SAM-competitive to SAM-non-competitive and MTA-cooperative chemotypes, directly impacts their binding kinetics and on-target effects [1]. For instance, a direct comparison within the same experimental framework demonstrates that the lead compound GSK-3326595, a first-generation clinical inhibitor, exhibits nearly 2-fold lower enzymatic potency and inferior cellular target engagement compared to the optimized THIQ derivative Prmt5-IN-16 [1]. Substituting Prmt5-IN-16 with a structurally unrelated PRMT5 inhibitor without rigorous validation would introduce critical variability in key experimental parameters, including IC50, cellular anti-proliferative activity, and in vivo pharmacokinetic profile, thereby confounding data interpretation and undermining study reproducibility.

Quantitative Differentiation of Prmt5-IN-16: Evidence-Based Selection Guide


Superior Enzymatic Potency: Head-to-Head Comparison with GSK-3326595

Prmt5-IN-16 demonstrates superior PRMT5 inhibitory activity compared to the clinical candidate GSK-3326595 in a head-to-head enzymatic assay. The compound exhibits a lower IC50, indicating a higher binding affinity and potency [1].

PRMT5 inhibition Enzymatic assay Potency comparison

Enhanced Cellular Target Engagement: Thermal Shift Assay Analysis

In a cellular context, Prmt5-IN-16 achieves more robust target engagement than GSK-3326595, as measured by a Cellular Thermal Shift Assay (CETSA). The compound induces a larger thermal stabilization of PRMT5, reflecting stronger binding in a native cellular environment [1].

Cellular target engagement CETSA Thermal stabilization

Improved Anti-Proliferative Activity and Reduced Cytotoxicity in Cell Models

Prmt5-IN-16 exhibits a favorable therapeutic window by demonstrating stronger anti-proliferative effects in cancer cell lines while showing minimal toxicity in a normal hepatocyte model. This profile contrasts with the established activity of GSK-3326595 [1].

Anti-proliferative activity Cytotoxicity Cancer cell lines

In Vivo Antitumor Efficacy in Xenograft Model

Prmt5-IN-16 demonstrates significant in vivo antitumor efficacy in a preclinical cancer model. When administered at 10 mg/kg (i.v.), it effectively suppresses tumor growth in an MV-4-11 xenograft model, underscoring its potential for translational research [1].

In vivo efficacy Xenograft model Antitumor activity

Optimal Research Applications for Prmt5-IN-16 Based on Quantitative Evidence


Mechanistic Studies of PRMT5-Dependent Oncogenic Pathways

Given its superior enzymatic potency (IC50: 4.2 nM) and robust cellular target engagement (ΔTm: 7.2 °C), Prmt5-IN-16 is ideally suited for acute perturbation studies designed to elucidate the immediate transcriptional and post-translational consequences of PRMT5 inhibition. Researchers can confidently employ this compound at low nanomolar concentrations to ensure maximal target coverage in cellular models, thereby dissecting PRMT5-specific signaling networks and identifying downstream effectors involved in tumorigenesis [1].

Validation of PRMT5 Dependency in Hematological Malignancy and Solid Tumor Models

The demonstrated anti-proliferative activity of Prmt5-IN-16 in MV-4-11 (acute myeloid leukemia) and MDA-MB-468 (breast cancer) cell lines positions it as a critical tool for validating PRMT5 dependency across a panel of cancer models. Its favorable differential effect—stronger tumor cell inhibition with minimal hepatocyte toxicity—makes it an excellent candidate for genetic and pharmacological synergy screens, particularly when exploring combination therapies to overcome resistance or enhance anti-tumor immunity [1].

Preclinical In Vivo Efficacy Studies in Xenograft Models

With established in vivo antitumor activity in an MV-4-11 xenograft model at a 10 mg/kg (i.v.) dose, Prmt5-IN-16 is a suitable chemical probe for preclinical proof-of-concept studies. Researchers can utilize this compound to assess the impact of PRMT5 inhibition on tumor growth kinetics, pharmacodynamic biomarkers (e.g., sDMA levels), and overall survival in vivo, thereby generating critical data to support target validation and prioritize development candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt5-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.